Coronalolide
Overview
Description
Mechanism of Action
Target of Action
Coronalolide is a type of cycloartane triterpenoid . More research is needed to identify the primary targets and their roles.
Mode of Action
It’s known that triterpenoids, the class of compounds to which this compound belongs, often interact with cellular receptors or enzymes, leading to various biological effects .
Biochemical Pathways
Triterpenoids, in general, can influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Result of Action
This compound has been shown to exhibit broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that this compound may have potential as an anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coronalolide involves multiple steps, starting from simpler precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research or industrial laboratory . general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources, such as the Gardenia sootepensis plant. This process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Coronalolide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Coronalolide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Coronalolide is unique among cycloartane triterpenoids due to its specific structure and biological activities. Similar compounds include:
Cycloartan-3,29-diol-23-one: Another cycloartane triterpenoid with similar structural features but different biological activities.
Cycloartane glycosides: Compounds with similar core structures but different functional groups and biological properties.
This compound stands out due to its potent cytotoxic effects and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O5/c1-18(16-31)7-6-8-19(2)21-9-11-28(5)23-15-22-25(20(3)26(34)35-22)30(12-10-24(32)33)17-29(23,30)14-13-27(21,28)4/h7,16,19,21-23,25H,3,6,8-15,17H2,1-2,4-5H3,(H,32,33)/b18-7+/t19-,21-,22-,23+,25-,27-,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIANWVVVMWMO-VDPDGNGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098402 | |
Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268214-51-3 | |
Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268214-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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